molecular formula C17H18N4O4S B2916502 Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852437-96-8

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2916502
CAS No.: 852437-96-8
M. Wt: 374.42
InChI Key: OLNQPAFFRCWPDX-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The presence of 3,4-dimethoxyphenyl group is introduced through subsequent reactions involving methylation processes.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thioacetate group to a sulfoxide or sulfone.

  • Reduction: Reduction of the triazolo[4,3-b]pyridazine core.

  • Substitution: Replacement of the ethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions may involve hydrogen gas and a metal catalyst.

  • Substitution reactions can be carried out using nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation can yield sulfoxides or sulfones.

  • Reduction can produce a reduced triazolo[4,3-b]pyridazine derivative.

  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.

  • Medicine: Studied for its pharmacological effects, such as potential use as an anxiolytic or antiepileptic agent.

Mechanism of Action

The mechanism by which Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is unique in its structure and potential applications. Similar compounds include:

  • Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate: Similar structure but with a different phenyl group.

  • Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetate: Similar core structure but without the thio group.

  • Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methyl)acetate: Similar core structure but with a different substituent.

Properties

IUPAC Name

ethyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-4-25-16(22)10-26-15-8-7-14-18-19-17(21(14)20-15)11-5-6-12(23-2)13(9-11)24-3/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNQPAFFRCWPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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